molecular formula C12H10Br2N2O2 B567909 Ethyl 5-bromo-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate CAS No. 1245258-73-4

Ethyl 5-bromo-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate

Cat. No. B567909
CAS RN: 1245258-73-4
M. Wt: 374.032
InChI Key: XULFKUOLFNWIOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-bromo-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the pyrazole family. It is used in scientific research for its unique properties and potential applications in various fields.

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate is not fully understood. However, it has been suggested that it may act by inhibiting certain enzymes or proteins involved in the inflammatory, cancerous, or microbial pathways.
Biochemical and Physiological Effects:
Ethyl 5-bromo-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the inflammatory response. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of certain microorganisms.

Advantages and Limitations for Lab Experiments

The advantages of using Ethyl 5-bromo-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate in lab experiments include its unique properties and potential applications in various fields. It is relatively easy to synthesize and has been reported to exhibit various biological activities. However, its limitations include the lack of understanding of its mechanism of action and potential side effects.

Future Directions

There are several future directions for the research on Ethyl 5-bromo-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate. One direction is to further investigate its mechanism of action and potential targets in the inflammatory, cancerous, or microbial pathways. Another direction is to explore its potential applications in material science, such as the synthesis of new polymers or materials. Additionally, the development of new derivatives or analogs of Ethyl 5-bromo-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate may lead to the discovery of more potent and selective compounds with potential therapeutic applications.

Synthesis Methods

The synthesis of Ethyl 5-bromo-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate involves the reaction of 5-bromo-1H-pyrazole-4-carboxylic acid with 4-bromoaniline in the presence of a coupling reagent such as N,N'-carbonyldiimidazole (CDI) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting product is then treated with ethyl alcohol to obtain the final compound.

Scientific Research Applications

Ethyl 5-bromo-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate has been used in scientific research for its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. It has been reported to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities.

properties

IUPAC Name

ethyl 5-bromo-1-(4-bromophenyl)pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Br2N2O2/c1-2-18-12(17)10-7-15-16(11(10)14)9-5-3-8(13)4-6-9/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XULFKUOLFNWIOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Br2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90700128
Record name Ethyl 5-bromo-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90700128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1245258-73-4
Record name Ethyl 5-bromo-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245258-73-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-bromo-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90700128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.